Product packaging for 3,4-Dihydroxy-5-prenylcinnamic acid(Cat. No.:)

3,4-Dihydroxy-5-prenylcinnamic acid

Cat. No.: B1249493
M. Wt: 248.27 g/mol
InChI Key: JVQIELYQOZIVPK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-5-prenylcinnamic acid is a specialized prenylated derivative of cinnamic acid, provided for research use only. This compound is not intended for diagnostic or therapeutic applications. Cinnamic acid derivatives are a class of phenylpropanoids widely investigated for their diverse biological activities, which often include potent antioxidant, antimicrobial, and anti-inflammatory properties . The core 3,4-dihydroxycinnamic acid (caffeic acid) structure is known for its strong radical-scavenging activity, attributed to the catechol group (ortho-dihydroxy substitution) on the phenyl ring . The addition of a prenyl (isoprenoid) group is a common structural modification in natural products that can significantly enhance biological activity by improving lipid solubility and interaction with cellular membranes . Researchers are exploring this compound and its analogs primarily in the fields of dermatology and cosmetics, given the established role of similar cinnamic acid derivatives in supporting skin health. These applications are grounded in their mechanisms of action, which may include reducing oxidative stress by neutralizing reactive oxygen species (ROS) , modulating inflammatory pathways such as NF-κB , and exhibiting antimicrobial effects against common skin pathogens . Specific research value may lie in investigating its potential effects in models of hyperpigmentation, aging, or microbial biofilm formation, although data specific to this prenylated derivative is still emerging. Researchers should note that compounds with catechol groups, like this one, can exhibit pro-oxidant behavior under certain conditions (e.g., in cell culture media), which may influence experimental outcomes in a concentration-dependent manner .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B1249493 3,4-Dihydroxy-5-prenylcinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-13(16)17)8-12(15)14(11)18/h3-4,6-8,15,18H,5H2,1-2H3,(H,16,17)/b6-4+

InChI Key

JVQIELYQOZIVPK-GQCTYLIASA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)O)O)C

Origin of Product

United States

Natural Abundance and Isolation Methodologies for 3,4 Dihydroxy 5 Prenylcinnamic Acid

Geographical and Botanical Origins of High-Yielding Sources

Occurrence in Propolis and Related Apicultural Products

3,4-Dihydroxy-5-prenylcinnamic acid has been notably identified as a constituent of Brazilian propolis, a resinous substance produced by honeybees. nih.govjst.go.jpresearchgate.netpharm.or.jp Propolis composition is highly dependent on the local flora visited by the bees, leading to regional variations in its chemical profile. nih.govmdpi.com In the context of Brazilian propolis, particularly the "green" type, this compound is one of several bioactive phenolic substances present. researchgate.net While it is a recognized component, it is not always the most abundant. For instance, research has shown that in some samples of Brazilian propolis, Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is found in higher concentrations. jst.go.jpresearchgate.net The presence of this compound and other prenylated cinnamic acid derivatives is a characteristic feature of Brazilian propolis, distinguishing it from European varieties which are often richer in flavonoids. nih.gov

Presence in Plant Species (e.g., Baccharis dracunculifolia)

The primary botanical source for the prenylated cinnamic acids found in Brazilian green propolis is the plant species Baccharis dracunculifolia, a member of the Asteraceae family native to South America. nih.govresearchgate.net This shrub is the main raw material collected by bees to produce green propolis. semanticscholar.org Consequently, the leaves of Baccharis dracunculifolia are a significant natural source of this compound and other related phenolic compounds. nih.gov The chemical profile of extracts from this plant has been shown to contain a variety of bioactive molecules, including caffeic acid, p-coumaric acid, and various prenylated derivatives. semanticscholar.orgnih.govfrontiersin.org The concentration of these compounds in the plant can be influenced by factors such as the specific plant part and the extraction method used. nih.gov

Advanced Extraction and Fractionation Techniques

The isolation of this compound from its natural sources involves a multi-step process that typically begins with solvent extraction followed by chromatographic purification.

Solvent-Based Extraction Strategies (e.g., Ethanol-Water Mixtures)

The initial step in isolating this compound from raw propolis or plant material is often a solvent-based extraction. acs.org Ethanol-water mixtures are commonly employed for this purpose. pharm.or.jp For instance, one study found that a 70% ethanol (B145695) solution provided a high yield of extract from Brazilian propolis with significant antioxidative activity. pharm.or.jp Another protocol involved extracting pulverized raw propolis with 80% ethanol. acs.org The resulting crude extract is then typically concentrated under vacuum to remove the solvent. pharm.or.jpacs.org For Baccharis dracunculifolia leaves, methanolic extraction has also been utilized, with optimization studies indicating that a 95% methanol (B129727) concentration at 70°C for 20 minutes can be effective. semanticscholar.org

Chromatographic Purification Approaches (e.g., Silica Gel, HPLC)

Following the initial extraction, further purification is necessary to isolate this compound from the complex mixture of compounds present in the crude extract. This is typically achieved through various chromatographic techniques.

One common approach involves liquid-liquid partitioning of the dried extract. For example, an ethyl acetate-water partition can be used to separate compounds based on their polarity. acs.org The resulting fractions are then subjected to column chromatography. Silica gel is a frequently used stationary phase for this purpose, with a gradient of solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297) mixtures, used to elute the different compounds. acs.org

For final purification and to obtain the compound at high purity, High-Performance Liquid Chromatography (HPLC) is often employed. pharm.or.jpacs.org Reverse-phase columns, such as C18 columns, are commonly used. acs.org An isocratic or gradient solvent system, often consisting of a mixture of methanol, water, and an acid like trifluoroacetic acid (TFA) or acetic acid, is used to achieve separation. pharm.or.jpacs.org The elution of the target compound is monitored using a UV detector at a specific wavelength, typically around 275 nm. pharm.or.jpacs.org

Table 1: Chromatographic Conditions for the Purification of this compound

TechniqueColumn/Stationary PhaseMobile PhaseDetectionReference
HPLC Cosmosil 5C18-AR II60% aqueous MeOH with 0.1% TFA (isocratic)UV at 275 nm acs.org
HPLC TSKgel ODS-80TMWater–methanol–acetic acid (32:65:3)UV at 275 nm pharm.or.jp
Column Chromatography Silica gelChloroform, 20% ethyl acetate–chloroform, 100% MeOH- acs.org

Considerations for Research-Scale Isolation Efficiency and Purity

The efficiency and purity of this compound isolation for research purposes are critical. The choice of extraction solvent and chromatographic methods significantly impacts the final yield and purity. For instance, the use of 70% ethanol for extraction was found to yield a high amount of crude extract from propolis. pharm.or.jp

In one detailed isolation from 110g of raw propolis, an initial 80% ethanol extraction yielded 71g of dried extract. acs.org Following liquid-liquid partitioning and a series of column chromatography steps, a fraction weighing 53 mg was obtained. acs.org This fraction, upon purification by preparative HPLC, yielded 46.4 mg of 3,4-Dihydroxy-5-prenyl-(E)-cinnamic acid with a purity of ≥98% as determined by HPLC analysis. acs.org This demonstrates that while the initial biomass is large, the final yield of the pure compound is relatively small, highlighting the importance of efficient and optimized isolation protocols for obtaining sufficient quantities for research.

Biosynthetic Pathways and Chemical Synthesis of 3,4 Dihydroxy 5 Prenylcinnamic Acid and Its Analogues

Proposed Biosynthetic Routes to Prenylated Cinnamic Acid Derivatives

The biosynthesis of 3,4-dihydroxy-5-prenylcinnamic acid, a notable prenylated phenylpropanoid, is intricately linked to the well-established phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. The formation of this compound involves the convergence of the phenylpropanoid and the isoprenoid biosynthetic pathways, leading to the attachment of a prenyl group to a cinnamic acid derivative.

Enzymatic Prenylation Mechanisms and Precursors

The key step in the formation of this compound is the enzymatic transfer of a prenyl group to the aromatic ring of a precursor molecule. This reaction is catalyzed by a class of enzymes known as prenyltransferases. These enzymes utilize prenyl diphosphates, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), as the prenyl donor. The biosynthesis of these isoprenoid precursors occurs via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The enzymatic prenylation of aromatic compounds, including phenolic acids, is a significant mechanism for increasing their structural diversity and biological activity. Prenyltransferases catalyze the formation of a carbon-carbon bond between the prenyl group and the aromatic nucleus. The introduction of the lipophilic prenyl group can enhance the interaction of the molecule with biological membranes, often leading to increased bioactivity.

Relationship to Caffeic Acid and other Phenylpropanoid Biosynthesis

The biosynthesis of this compound is believed to originate from caffeic acid, a central intermediate in the phenylpropanoid pathway. The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. A series of hydroxylation reactions then leads to p-coumaric acid and subsequently to caffeic acid (3,4-dihydroxycinnamic acid). Caffeic acid then serves as the substrate for the prenylation reaction.

It is proposed that a specific prenyltransferase recognizes caffeic acid and catalyzes the attachment of a prenyl group from DMAPP to the 5-position of the aromatic ring, yielding this compound. This regioselective prenylation is a critical step, as the position of the prenyl group significantly influences the biological properties of the final compound. Artepillin C, a diprenylated derivative of p-coumaric acid, is another example of a bioactive compound synthesized through a similar convergence of the phenylpropanoid and isoprenoid pathways. researchgate.net

Total Synthesis Approaches for this compound

The total synthesis of this compound, also known as Artepillin C in some contexts (although Artepillin C is more accurately a diprenyl derivative of p-coumaric acid), has been a subject of interest due to its biological activities. Synthetic strategies aim to efficiently construct the substituted aromatic ring with the acrylic acid side chain and the prenyl group at the desired position.

Strategic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis of this compound reveals several possible strategic disconnections. A common approach involves disconnecting the acrylic acid side chain and the prenyl group from the aromatic core.

One of the earliest total syntheses of a related compound, Artepillin C, employed a strategy that involved the o,o'-diprenylation of a p-halophenol in water. nih.gov This was followed by a Mizoroki-Heck coupling reaction to introduce the acrylate moiety, which was then hydrolyzed to the carboxylic acid. nih.gov This approach highlights a key disconnection between the aromatic ring and the acrylic acid side chain, with a prenylated p-iodophenol as a key intermediate.

A more recent and unified synthetic strategy for preparing a range of bioactive prenylated phenylpropanoids, including analogues of this compound, utilizes a sequential O-reverse prenylation followed by a Claisen rearrangement. researchgate.net This method offers precise control over the number of prenyl groups introduced. researchgate.net The key disconnection in this strategy is at the C-prenyl bond, which is formed via the rearrangement of an O-prenylated precursor.

Key Synthetic Intermediates:

IntermediateSynthetic Strategy
Prenylated p-iodophenolMizoroki-Heck coupling approach
O-prenylated phenolO-reverse prenylation/Claisen rearrangement
3,4-dihydroxybenzaldehydeBuilding block for the aromatic core
Malonic acid or its derivativesFor the construction of the acrylic acid side chain

Challenges and Innovations in Prenyl Group Introduction and Stereocontrol

The introduction of a prenyl group onto a phenolic ring presents several challenges. A primary difficulty is controlling the regioselectivity of the prenylation, as multiple positions on the aromatic ring can be reactive. Furthermore, the addition of one prenyl group can activate the ring towards further prenylation, making it challenging to achieve mono-prenylation. nih.gov The catechol nucleus, in particular, can be problematic for some prenylation methods. nih.gov

Innovations to overcome these challenges include the development of new catalytic systems and reaction conditions. The use of water as a solvent for the prenylation of p-halophenols was a significant innovation, demonstrating a solvent-dependent effect on the reaction outcome. nih.gov Another important advancement is the use of ortho-quinone methides, which provides a more general and flexible strategy for the ortho-prenylation of phenols. nih.gov

As this compound is an achiral molecule, stereocontrol is not a factor in its total synthesis. However, for the synthesis of chiral analogues or derivatives, stereoselective methods would be necessary to control the configuration of any newly introduced stereocenters.

Chemical Modification and Derivatization Strategies

Chemical modification and derivatization of this compound can be employed to explore structure-activity relationships and develop new analogues with potentially improved biological activities. The main sites for chemical modification are the carboxylic acid group, the catechol moiety, and the prenyl group.

Esterification of the carboxylic acid group is a common derivatization strategy for cinnamic acid derivatives. This can alter the lipophilicity and pharmacokinetic properties of the molecule. Amide formation is another possibility for modifying the carboxylic acid functionality.

The catechol moiety offers several avenues for modification. The hydroxyl groups can be alkylated, acylated, or used to form cyclic derivatives such as acetals or ketals. These modifications can influence the antioxidant properties and the ability of the molecule to chelate metal ions.

The prenyl group can also be a target for chemical modification. For instance, isoprene analogues of Artepillin C have been synthesized to investigate the effect of the side chain on its biological activity. These modifications can include altering the length of the isoprenoid chain or introducing other functional groups.

Synthesis of Novel Prenylated Cinnamic Acid Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel prenylated cinnamic acid analogues is crucial for understanding how their chemical structure influences their biological activity. A key compound in this family is Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a close analog of this compound. The synthesis of Artepillin C and its derivatives provides a framework for creating a diverse range of compounds for SAR studies.

A common synthetic strategy involves the regioselective prenylation of a suitably protected hydroxycinnamic acid derivative. For instance, the synthesis of Artepillin C isoprene analogues has been successfully achieved with total yields ranging from 22% to 53% through regioselective prenylation. nih.gov One approach to synthesizing Artepillin C involves the Mizoroki-Heck coupling of a diprenylated p-iodophenol with methyl acrylate, followed by hydrolysis. researchgate.net This method is adaptable for the synthesis of various 2,4,6-trisubstituted phenol derivatives, highlighting its utility in generating a library of analogues for SAR studies. researchgate.net

The synthesis of other prenylated cinnamic acid derivatives, such as Drupanin ((E)-3-prenyl-4-hydroxycinnnamic acid) and Baccharin ((E)-3-prenyl-4-(2,3-dihydrocinnamoyloxy) cinnamic acid), has also been reported, further expanding the repertoire of available compounds for biological evaluation. nih.gov The general synthetic approach often involves the protection of the carboxylic acid and hydroxyl groups, followed by the introduction of the prenyl group(s) at specific positions on the aromatic ring, and finally deprotection to yield the target compound.

The table below summarizes some of the synthesized prenylated cinnamic acid analogues and their key structural features relevant to SAR studies.

Compound NameParent CompoundKey Structural Modifications
Artepillin C4-Hydroxycinnamic acidTwo prenyl groups at positions 3 and 5
Drupanin4-Hydroxycinnamic acidOne prenyl group at position 3
Baccharin4-Hydroxycinnamic acidPrenyl group at position 3 and a 2,3-dihydrocinnamoyloxy group at position 4
Isoprene analogues of Artepillin CArtepillin CElongated isoprene side chains

This table is generated based on the information from the provided text and aims to be interactive.

Exploration of Hydroxylation and Other Functional Group Manipulations

The manipulation of hydroxyl and other functional groups on the cinnamic acid scaffold is a key strategy for modulating the physicochemical and biological properties of these compounds. The parent compound, caffeic acid (3,4-dihydroxycinnamic acid), serves as a versatile starting point for such modifications.

SAR studies on caffeic acid derivatives have revealed that the two phenolic hydroxyl groups are important for their activity. mdpi.com Interestingly, substitution of one of the hydroxyl groups can, in some cases, enhance biological activity. mdpi.com The introduction of electron-withdrawing groups on the benzene (B151609) ring has also been shown to increase the activity of certain caffeic acid analogues. mdpi.com

The synthesis of caffeic acid derivatives often involves the modification of the carboxylic acid group to form esters and amides. These derivatives are widely found in nature and exhibit significant biological activities. mdpi.comnih.gov Caffeic acid amides, for example, are synthesized from caffeic acid and various amines and are noted for the high stability of the amide group. mdpi.com Similarly, caffeic acid esters are synthesized through reactions with different alcohols, leading to a wide variety of structures. mdpi.com

The esterification of caffeic acid can increase its lipophilicity, which may enhance its interaction with cell membranes and improve its antioxidant properties. frontiersin.org For instance, caffeic acid phenethyl ester (CAPE) is a well-known derivative with a range of biological activities. frontiersin.orgnih.gov The synthesis of heterocyclic esters of caffeic acid has also been achieved using methods like the Mitsunobu reaction. nih.gov

Further modifications can involve the electrooxidation of the catechol ring of caffeic acid esters in the presence of nucleophiles to introduce new substituents. nih.gov These chemical transformations allow for the systematic exploration of the chemical space around the this compound scaffold, providing valuable data for understanding the structural requirements for desired biological effects.

The following table outlines various functional group manipulations on the caffeic acid backbone and their potential impact on the molecule's properties.

Functional Group ManipulationResulting Derivative ClassPotential Impact on Properties
Esterification of the carboxylic acidCaffeic acid esters (e.g., CAPE, heterocyclic esters)Increased lipophilicity, altered biological activity
Amidation of the carboxylic acidCaffeic acid amidesIncreased stability, modified biological activity
Substitution on the aromatic ringSubstituted caffeic acid analoguesModulation of electronic properties and biological activity
Oxidation of the catechol ringOxidized caffeic acid derivativesIntroduction of new functional groups, altered redox properties

This table is generated based on the information from the provided text and aims to be interactive.

Advanced Analytical Methodologies for 3,4 Dihydroxy 5 Prenylcinnamic Acid Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for separating 3,4-dihydroxy-5-prenylcinnamic acid from complex mixtures, enabling its accurate quantification and qualitative assessment. High-performance and ultra-performance liquid chromatography are the most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), is a robust and widely used method for the purity assessment and quantification of hydroxycinnamic acids like this compound. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

The methodology is validated to ensure its reliability, with key parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy being rigorously evaluated. nih.govresearchgate.net For instance, a typical HPLC-DAD method for related hydroxycinnamic acids might use a C18 column with a gradient elution system involving an acidified aqueous phase and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly set around 330 nm, which is a characteristic wavelength for the chromophore of cinnamic acid derivatives. nih.gov The precision of such methods is often very high, with relative standard deviation (RSD) values for repeatability and stability being well below 2.5%. researchgate.net Accuracy is confirmed through recovery studies, where known amounts of the standard are added to a sample matrix, with recovery rates typically falling within the acceptable range of 95-110%. nih.govresearchgate.net

Table 1: Example of HPLC Method Validation Parameters for Hydroxycinnamic Acid Analysis

Parameter Typical Value/Range Reference
Linearity (r²) > 0.999 nih.govresearchgate.net
Limit of Detection (LOD) 0.37 - 5.50 µg/mL nih.gov
Limit of Quantification (LOQ) 1.14 - 16.54 µg/mL nih.gov
Precision (RSD %) < 2.4% researchgate.net
Accuracy (Recovery %) 95.3% - 108.5% nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis and Metabolite Profiling

For more demanding applications such as high-throughput analysis and the comprehensive study of metabolites, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govdocbrown.info This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC. docbrown.info UPLC systems use columns with smaller particle sizes (<2 μm), which allows for faster separations without sacrificing efficiency.

In the context of metabolite profiling, UPLC-MS/MS is used to identify the products of biotransformation of this compound in biological systems. nih.gov After administration of the compound, samples such as plasma, urine, and feces can be analyzed. The workflow involves a UPLC separation followed by MS analysis, often using a high-resolution mass spectrometer like an Orbitrap or a Time-of-Flight (TOF) analyzer. nih.govceon.rs A common strategy involves an initial full scan to detect all ions, followed by a targeted analysis of parent ions and their fragmentation patterns to identify potential metabolites. nih.gov Major metabolic pathways for similar phenolic compounds include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, and conjugation with sulfate (B86663) or glucuronic acid. nih.gov

Table 2: Typical UPLC-MS/MS System Parameters for Phenolic Compound Analysis

Parameter Specification Reference
LC System
Column C18 column (e.g., 2.1 x 50 mm, 2.5 µm) libretexts.org
Mobile Phase Gradient of Acetonitrile and acidified water libretexts.org
Flow Rate 0.4 mL/min libretexts.org
Column Temperature 40 °C libretexts.org
MS System
Ion Source Electrospray Ionization (ESI), positive/negative modes libretexts.org
Monitoring Multiple Reaction Monitoring (MRM) libretexts.org
Gas Temperature 400 °C libretexts.org

Spectroscopic Approaches for Structural Confirmation and Characterization of Derivatives

While chromatography is excellent for separation and quantification, spectroscopy is essential for the unambiguous structural elucidation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Elucidating Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govmdpi.com

For this compound, the ¹H-NMR spectrum would show characteristic signals for the protons on the aromatic ring, the vinyl protons of the cinnamic acid side chain, and the protons of the prenyl group. researchgate.netresearchgate.net Similarly, the ¹³C-NMR spectrum would reveal distinct signals for each carbon atom, including the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the prenyl substituent. nih.govresearchgate.net

To definitively assign these signals and establish connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.com These include Homonuclear Correlation Spectroscopy (COSY), which shows correlations between coupled protons, and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), which correlate protons with their directly attached carbons. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial as it reveals longer-range couplings between protons and carbons (2-3 bonds), allowing the connection of different molecular fragments and confirming the substitution pattern on the aromatic ring. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Caffeic Acid Structure

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - ~127.0
2 ~7.04 (d) ~115.0
3 - ~146.0
4 - ~149.0
5 ~6.92 (d) ~116.0
6 ~6.77 (dd) ~122.0
7 (α) ~6.25 (d) ~115.5
8 (β) ~7.55 (d) ~146.5
9 (C=O) - ~168.0
COOH ~12.2 (br s) -
OH ~9.2, ~9.8 (s) -

Note: Data based on caffeic acid. researchgate.netceon.rsresearchgate.net Shifts for this compound will be influenced by the prenyl group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound. researchgate.net For this compound (C₁₄H₁₆O₄), high-resolution mass spectrometry (HRMS) can determine its monoisotopic mass with high accuracy (calculated as 248.1049 g/mol ), which helps to confirm its elemental composition. researchgate.net

Beyond molecular weight, the fragmentation pattern generated in the mass spectrometer provides valuable structural information. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. For a carboxylic acid, common fragmentation pathways include the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). rsc.org The fragmentation of the prenyl group and cleavages within the cinnamic acid backbone would also produce specific ions, allowing for detailed structural characterization. ceon.rsnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. libretexts.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the phenolic O-H stretches (around 3200-3600 cm⁻¹). nih.govlibretexts.org A strong absorption peak around 1650-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. nih.govlibretexts.org Absorptions for the C=C double bonds of the alkene and the aromatic ring are expected in the 1450-1640 cm⁻¹ region. docbrown.infoceon.rs The presence of these specific bands provides strong evidence for the hydroxycinnamic acid structure.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Reference
Phenolic & Carboxylic O-H Stretch, broad 2500 - 3600 nih.govlibretexts.org
Aromatic & Alkene C-H Stretch 3000 - 3100 ceon.rs
Carboxylic Acid C=O Stretch, strong 1650 - 1700 nih.govlibretexts.org
Alkene C=C Stretch ~1630 docbrown.info
Aromatic C=C Stretch 1450 - 1600 ceon.rs
C-O Stretch 1200 - 1300 researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The intricate nature of phytochemical matrices, often containing a multitude of structurally similar compounds, requires analytical techniques with high separation efficiency and selective detection capabilities. Hyphenated systems, which couple a separation technique with one or more spectroscopic detectors, are ideally suited for this purpose.

Liquid chromatography coupled with a diode array detector and tandem mass spectrometry (LC-DAD-MS/MS) is a powerful hyphenated technique for the comprehensive analysis of this compound in complex mixtures, such as propolis or plant extracts. mdpi.commdpi.com This method allows for the separation, identification, and quantification of the target compound, even in the presence of a multitude of other structurally related phenolic compounds. nih.govnih.gov

The liquid chromatography (LC) component separates the individual compounds in the extract based on their physicochemical properties, typically using a reversed-phase column. mdpi.commdpi.com The diode array detector (DAD) provides ultraviolet (UV) spectral data for each separated compound as it elutes from the column. Hydroxycinnamic acids, including this compound, exhibit characteristic UV absorbance maxima, which aids in their preliminary identification and differentiation from other classes of compounds. researchgate.net

Following UV detection, the eluent is introduced into the mass spectrometer (MS). Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions of the analytes. mdpi.com The initial mass spectrum (MS1) provides the molecular weight of the eluting compound. For this compound, the deprotonated molecule [M-H]⁻ would be observed in negative ion mode.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. chemguide.co.uklibretexts.org The resulting fragment ions are characteristic of the compound's structure. For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group (-44 Da) and cleavages within the prenyl side chain. libretexts.orgnih.gov By comparing the retention time, UV spectrum, and MS/MS fragmentation pattern with those of an authentic standard, a confident identification and quantification of this compound can be achieved. mdpi.com

Table 1: Illustrative LC-DAD-MS/MS Parameters for the Analysis of this compound

ParameterDescription
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 25 - 40 °C
DAD Detection Monitoring at the UV absorbance maxima for hydroxycinnamic acids (typically around 320-330 nm).
MS System Triple Quadrupole or Quadrupole-Time-of-Flight (QTOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode.
MS Scan Mode Full scan for MS1 to detect molecular ions.
MS/MS Scan Mode Product ion scan of the [M-H]⁻ ion of this compound (m/z 247.1) to obtain fragmentation data.
Collision Gas Argon or Nitrogen
Expected Fragmentation Loss of CO₂ (m/z 203), fragmentation of the prenyl group.

Development of Sustainable and Innovative Analytical Methods

In recent years, there has been a significant push towards the development of analytical methods that are more environmentally friendly, a concept known as Green Analytical Chemistry (GAC). nih.govresearchgate.net The principles of GAC aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize waste generation without compromising analytical performance. nih.gov

For the analysis of this compound and other natural products, this has led to innovations in sample extraction techniques. Traditional methods like Soxhlet and maceration often require large volumes of organic solvents and long extraction times. mdpi.comaimspress.com Modern, greener alternatives include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). aimspress.comrsyn.orgnih.govmdpi.com These techniques utilize energy sources to enhance the extraction efficiency, often with reduced solvent consumption and shorter extraction times. aimspress.comrsyn.org

The choice of solvent is another critical aspect of GAC. There is a growing interest in replacing conventional organic solvents with "green solvents" such as supercritical fluids (e.g., CO₂), ionic liquids, and deep eutectic solvents (DES). mdpi.comresearchgate.net Supercritical fluid extraction (SFE) with carbon dioxide is particularly attractive as CO₂ is non-toxic, non-flammable, and can be easily removed from the extract. mdpi.com The polarity of supercritical CO₂ can be modified by adding a co-solvent like ethanol (B145695), allowing for the efficient extraction of a wide range of phenolic compounds. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as they are often biodegradable, have low toxicity, and can be tailored for the selective extraction of specific classes of compounds. researchgate.net

The integration of these green extraction techniques with advanced analytical instruments like LC-MS/MS provides a powerful and sustainable workflow for the analysis of this compound. mdpi.com This approach not only reduces the environmental impact of the analysis but can also lead to improved efficiency and throughput. explorationpub.com

Table 2: Comparison of Traditional and Innovative Analytical Extraction Methods

FeatureTraditional Methods (e.g., Maceration, Soxhlet)Innovative/Green Methods (e.g., UAE, MAE, SFE)
Solvent Consumption HighLow to Medium
Extraction Time Long (hours to days)Short (minutes to hours)
Energy Consumption High (for heating in Soxhlet)Generally lower, more efficient energy transfer
Use of Hazardous Solvents Common (e.g., methanol (B129727), hexane)Reduced or replaced with greener alternatives (e.g., water, ethanol, supercritical CO₂, DES)
Extraction Efficiency Often lowerGenerally higher
Automation Potential LowHigh
Environmental Impact HighLow

Metabolic Fates and Research into Bioavailability in Preclinical Models

Absorption and Distribution Studies in Animal Models (e.g., Rats)

Research into the absorption of 3,4-Dihydroxy-5-prenylcinnamic acid following oral administration in rats has revealed key pharmacokinetic characteristics. When administered orally to rats at a dose of 100 µmol/kg of body weight, the compound is absorbed, with the peak serum concentration (Cmax) of the intact molecule in the portal vein reaching 19.7 µmol/L within 5-10 minutes. nih.gov The total exposure, represented by the area under the curve (AUC), was calculated to be 182.6 µmol·min·L⁻¹ in the portal vein. nih.gov

A comparative analysis with p-coumaric acid, another phenolic acid, indicated that the absorption efficiency of this compound was approximately 17-fold lower. nih.gov Furthermore, the ratio of the AUC in the abdominal artery to that in the portal vein was only 0.04, suggesting a high degree of susceptibility to hepatic first-pass elimination. nih.gov This extensive metabolism in the liver significantly reduces the systemic bioavailability of the parent compound. nih.gov

Studies in mice have also confirmed its absorption after oral administration. A single oral dose of 10 mg/kg resulted in a maximal plasma concentration of 22 µg/ml after one hour, demonstrating that the compound is bioavailable enough to produce biological effects. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Intact this compound in Rat Portal Vein Following Oral Administration

ParameterValueReference
Dose100 µmol/kg nih.gov
Cmax (Peak Serum Concentration)19.7 µmol/L nih.gov
Tmax (Time to Peak Concentration)5-10 min nih.gov
AUC (Area Under the Curve)182.6 µmol·min·L⁻¹ nih.gov

Metabolic Transformations and Conjugation Pathways

Once absorbed, this compound undergoes extensive metabolic transformations, primarily categorized into Phase I and Phase II reactions. These processes modify the compound's structure to facilitate its excretion from the body. Research indicates that the metabolic pathways for this compound in rats include hydroxylation, hydrolysis, and Phase II conjugation. oup.com

Phase I metabolism of this compound involves oxidative reactions, particularly hydroxylation, which are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. unesp.brmdpi.com In vitro studies using rat liver microsomes have demonstrated that the compound is actively metabolized. unesp.brthieme-connect.comnih.gov The metabolism in this model followed a sigmoidal profile, suggesting complex enzyme kinetics. unesp.brthieme-connect.com

Two new metabolites were identified following incubation with both rat and human liver microsomes. unesp.brnih.gov While the specific structures of both metabolites were not fully elucidated in all reports, one of the key transformations is hydroxylation. oup.comunesp.br In studies with human liver microsomes, the CYP2E1 and CYP2C9 isoforms were identified as major contributors to the formation of these metabolites. unesp.brnih.gov

Table 2: In Vitro Enzymatic Kinetic Parameters in Rat Liver Microsomes

ParameterValueReference
Vmax (Maximal Velocity)0.757 ± 0.021 µmol/mg protein/min unesp.brnih.gov
S50 (Substrate concentration at half-maximal velocity)33.35 ± 0.55 µM unesp.brnih.gov
h (Hill Coefficient)10.90 ± 2.80 unesp.brnih.gov
In Vitro Intrinsic Clearance (CLint)16.63 ± 1.52 µL/min/mg protein unesp.brnih.gov

Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions, which significantly increase their water solubility and facilitate excretion. researchgate.netthieme-connect.com The primary Phase II pathways identified for this compound in rats are glucuronidation and sulfation. oup.com

Studies have confirmed the presence of glucuronide conjugates of this compound in the plasma of rats after administration. oup.com Glucuronidation involves the transfer of glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the compound, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). thieme-connect.com In contrast, related compounds like p-coumaric acid have been shown to undergo sulfation but not glucuronidation in rats, indicating that the prenyl group on this compound influences its metabolic fate. oup.com Sulfation involves the transfer of a sulfonate group, generally leading to inactive, water-soluble metabolites. thieme-connect.com

In rats, specific metabolic products have been detected in plasma. oup.com These include hydroxylated forms and conjugates resulting from Phase II metabolism. oup.com

Table 3: Identified Metabolites of this compound in Preclinical Models

MetaboliteTypeModel SystemReference
Capillartemisin AHydroxylated (Phase I)Rat oup.com
Unidentified Metabolite 1Novel (Phase I)Rat & Human Liver Microsomes unesp.brnih.gov
Unidentified Metabolite 2Novel (Phase I)Rat & Human Liver Microsomes unesp.brnih.gov
Glucuronide ConjugateGlucuronide (Phase II)Rat oup.com

Interactions with Other Biomolecules and Compounds in Research Contexts

Research has shown that this compound can interact with key biological molecules, including metabolic enzymes. In vitro studies using human liver microsomes have demonstrated its ability to inhibit several cytochrome P450 enzymes. nih.govresearchgate.net Potent inhibitory activity was observed against CYP1A2, CYP2C19, and CYP2E1, with weaker inhibition of CYP2C9. nih.govresearchgate.net This suggests a potential for drug-drug interactions if co-administered with other substances metabolized by these enzymes. nih.gov

Beyond metabolic enzymes, the compound has been found to interact with cellular signaling pathways. For instance, it has been reported to activate the tumor suppressor p53 by disrupting its complex with the protein mortalin. nih.gov Additionally, its characteristic pungent taste is attributed to the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govplos.org

Considerations for Pharmacokinetic Studies in Non-Human Research

Several factors must be considered when designing and interpreting pharmacokinetic studies of this compound in non-human models. The compound exhibits significant first-pass metabolism in the liver, as demonstrated in rat models, which substantially lowers the systemic bioavailability of the parent compound. nih.gov

Furthermore, notable species differences in metabolism exist. For example, the metabolic turnover of the compound is lower in human liver microsomes compared to rat liver microsomes. thieme-connect.com In the human in vitro model, the metabolism did not conform to standard enzyme kinetic models, which may be related to its ability to inhibit the very CYP isoforms responsible for its metabolism (CYP1A2, CYP2C9, and CYP2C19), potentially causing auto-inhibition. thieme-connect.com Lastly, from a practical standpoint, the compound is sensitive to light, necessitating that all experimental procedures be conducted under protected conditions to ensure its stability. thieme-connect.com

Future Research Directions and Translational Perspectives Non Clinical

Advanced Mechanistic Studies on Cellular and Subcellular Targets

Initial research has identified 3,4-Dihydroxy-5-prenylcinnamic acid as a potent antioxidant, demonstrating superior activity in inhibiting linoleic acid peroxidation compared to the synthetic antioxidant butylated hydroxytoluene (BHT). jst.go.jpresearchgate.net The proposed mechanism for the antioxidant activity of cinnamic acid derivatives often involves the scavenging of free radicals, a property enhanced by the presence of hydroxyl groups on the aromatic ring. researchgate.net

However, the precise cellular and subcellular targets of this compound remain largely unelucidated. Future investigations should aim to move beyond general antioxidant assays and delve into the specific molecular pathways modulated by this compound. Advanced mechanistic studies could employ techniques such as cell-based assays to identify interactions with specific signaling proteins, receptors, or enzymes involved in cellular stress responses. For instance, examining its effect on key regulators of the antioxidant response, such as the Nrf2-ARE pathway, could provide significant insights. Pinpointing its subcellular localization and its effects on mitochondrial function and reactive oxygen species (ROS) production would further clarify its mechanism of action at a fundamental level.

Exploration of Synergistic Activities with Other Research Compounds

The complexity of natural products often leads to synergistic interactions where the combined effect of multiple compounds is greater than the sum of their individual effects. mdpi.com Propolis extracts, which contain this compound, have demonstrated synergistic antimicrobial effects when combined with antibiotics such as vancomycin, oxacillin, and levofloxacin (B1675101) against drug-resistant bacteria. nih.govcabidigitallibrary.org This suggests that the components of propolis may act on different bacterial targets or enhance the permeability of bacterial membranes to antibiotics. cabidigitallibrary.org

Future research should focus on isolating the synergistic potential of pure this compound. Investigating its interactions with other known bioactive compounds, including other antioxidants, anti-inflammatory agents, or even standard research chemicals, could reveal novel combinations with enhanced efficacy in various experimental models. For example, studies have shown that the absorption of prenylated cinnamic acid derivatives from Brazilian green propolis can be enhanced by co-administration with curcumin, indicating a potential for synergistic pharmacokinetic interactions. nih.gov Such studies would be invaluable for designing more effective combination therapies for research purposes.

Development of Novel Synthetic Analogues with Enhanced Research Potential

The chemical structure of this compound offers a promising scaffold for synthetic modification to enhance its research potential. The synthesis of analogues of other cinnamic acid derivatives has shown that chemical modifications can lead to compounds with amplified lipophilicity and increased antioxidant and neuroprotective activities. rsc.orgnih.gov

Future synthetic efforts could focus on several strategies:

Modification of the Prenyl Group: Altering the length or branching of the prenyl chain could influence the compound's lipophilicity and its interaction with cellular membranes.

Alterations to the Cinnamic Acid Moiety: Esterification or amidation of the carboxylic acid group could lead to derivatives with different pharmacokinetic profiles and cellular uptake characteristics. nih.gov

Introduction of Additional Functional Groups: Adding other functionalities to the aromatic ring could modulate the compound's electronic properties and its ability to interact with specific biological targets.

The development and biological evaluation of a library of such analogues would facilitate structure-activity relationship (SAR) studies, providing a deeper understanding of the chemical features essential for its biological activity and potentially leading to the discovery of more potent and selective research tools. rsc.org

Application in Omics Research (e.g., Metabolomics, Proteomics) to Elucidate Biological Roles

Omics technologies, such as metabolomics and proteomics, offer powerful tools to obtain a global view of the biochemical changes induced by a compound in a biological system. jst.go.jp These approaches can help to identify novel biological roles and mechanisms of action for this compound beyond its known antioxidant activity.

For example, treating cells or model organisms with this compound followed by metabolomic analysis could reveal alterations in key metabolic pathways. cabidigitallibrary.org Similarly, proteomic studies could identify changes in the expression levels of proteins involved in cellular signaling, stress response, or other vital processes. cabidigitallibrary.org Integrating these omics datasets can provide a comprehensive picture of the compound's biological impact and help to generate new hypotheses about its function that can be tested in further targeted studies.

Computational Approaches in Drug Discovery Research (e.g., Molecular Docking, In Silico Screening)

Computational methods are increasingly integral to modern drug discovery and research. nih.gov Techniques such as molecular docking can be used to predict the binding affinity and interaction patterns of this compound with various protein targets. A study on 3,4-dihydroxy complexes has demonstrated the utility of molecular docking, molecular dynamics, and MM/PBSA analyses in investigating their potential antiviral properties. researchgate.net

These in silico approaches can be applied to this compound to:

Screen large libraries of virtual compounds to identify other potential natural products with similar activity.

Predict potential off-target effects.

Guide the design of synthetic analogues with improved binding characteristics.

By virtually screening this compound against a panel of known protein structures, researchers can prioritize experimental studies and accelerate the discovery of its molecular targets.

Sustainability and Scalability of Natural Product Sourcing for Research Purposes

This compound is a constituent of propolis, a natural resinous substance produced by honeybees. nih.govnih.gov The chemical composition of propolis is highly variable, depending on the geographical region, season, and local flora. nih.govnih.gov This variability presents a significant challenge for the sustainable and scalable sourcing of this compound for research purposes.

Future research in this area should focus on:

Standardization of Extraction Methods: Developing and optimizing extraction protocols to ensure a consistent yield and purity of the target compound. sci-hub.seua.pt Various methods, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), have been explored for propolis. sci-hub.senih.gov

Identification of High-Yielding Natural Sources: Botanical and geographical surveys to identify specific plant sources and bee species that produce propolis with a high content of this compound.

Development of Synthetic Routes: Establishing efficient and scalable synthetic pathways for the compound would provide a reliable and consistent source, independent of natural variations.

Addressing these challenges is crucial for ensuring a stable supply of high-quality material for research, which is a prerequisite for obtaining reproducible experimental results.

Addressing Challenges in Reproducibility and Standardization in Research

A significant hurdle in natural product research is the issue of reproducibility and standardization. nih.gov The inherent chemical complexity and variability of natural extracts can lead to inconsistent results between different studies. nih.gov For a specific compound like this compound, ensuring the identity and purity of the research material is paramount.

To address these challenges, the research community should adopt stringent quality control measures, including:

Comprehensive Chemical Characterization: Utilizing analytical techniques such as HPLC, MS, and NMR to confirm the structure and purity of each batch of the compound.

Standardized Biological Assays: Employing well-defined and validated experimental protocols to minimize inter-laboratory variability.

Transparent Reporting: Detailed reporting of the source of the compound, its characterization data, and the experimental methods used in publications to allow for accurate replication of the findings.

By embracing these practices, researchers can enhance the reliability and impact of their findings on the biological activities of this compound.

Conclusion

Summary of Key Academic Findings on 3,4-Dihydroxy-5-prenylcinnamic Acid

Academic research has successfully identified this compound as a distinct natural phenolic compound. It is structurally a derivative of trans-caffeic acid, featuring a prenyl (3-methylbut-2-enyl) group substituted at the C5 position of the aromatic ring. nih.gov The primary source from which this compound has been isolated and characterized is Brazilian propolis, a resinous substance produced by honeybees. nih.gov

The most significant academic finding to date is the compound's potent antioxidant activity. In a key study, this compound was shown to be a powerful inhibitor of lipid peroxidation. Its efficacy in this assay was found to be superior to that of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. This finding underscores the compound's potential as a highly effective free-radical scavenger. As a member of the hydroxycinnamic acid family, it is recognized as a secondary metabolite with defined roles as both a metabolite and an antioxidant. nih.gov

Reinforcement of its Significance as a Research Compound

The significance of this compound as a research compound is rooted in its unique chemical structure, which combines the well-established antioxidant scaffold of caffeic acid with a lipophilic prenyl group. Prenylation is known to enhance the biological activities of phenolic compounds, often by improving their interaction with cell membranes and biological targets. The presence of the catechol (3,4-dihydroxy) moiety is a critical feature for radical scavenging, and the addition of the prenyl group may modulate this activity and confer other biological properties.

Its role as a potent antioxidant makes it a valuable subject for studies in oxidative stress-related fields. Hydroxycinnamic acids, in general, are of great interest due to their beneficial effects, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The demonstrated high antioxidant capacity of this compound positions it as a promising lead compound for further investigation and potential development in areas where mitigating oxidative damage is crucial.

Outlook on Future Research Trajectories and Unanswered Questions in the Field

Despite its discovery and initial characterization, this compound remains a relatively understudied molecule, presenting numerous opportunities for future research. A significant unanswered question is the full spectrum of its biological activities beyond antioxidation. Future research should prioritize investigating its potential anti-inflammatory, antimicrobial, and cytoprotective effects, which are common among related hydroxycinnamic acids. nih.gov

Key future research trajectories should include:

Elucidation of Other Biological Activities: Comprehensive screening to determine its efficacy as an anti-inflammatory, antibacterial, or antiviral agent.

Mechanistic Studies: Investigating the molecular mechanisms underlying its potent antioxidant activity and any other discovered biological effects. This includes identifying specific cellular pathways and protein targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs and derivatives to understand how the prenyl group and the catechol structure contribute to its activity. This could lead to the design of even more potent molecules.

Biosynthesis and Natural Distribution: Identifying the biosynthetic pathway of this compound in plants and exploring a wider range of natural sources beyond Brazilian propolis.

Metabolism and Bioavailability: Studying how the compound is metabolized in biological systems, which is crucial for understanding its potential in vivo effects. elsevierpure.com

Addressing these questions will provide a more complete understanding of this compound and could unlock its full potential as a valuable natural compound.

Q & A

Q. What methodologies are optimal for isolating 3,4-dihydroxy-5-prenylcinnamic acid from natural sources like propolis?

Methodological Answer: Isolation typically involves ethanol or methanol extraction of propolis, followed by sequential chromatographic purification. Hayashi et al. (1999) used 80% ethanol extraction, followed by partitioning with organic solvents (e.g., hexane, ethyl acetate) and column chromatography on silica gel. Final purification employed preparative HPLC with UV detection at 280 nm . Key parameters include solvent polarity adjustments to separate prenylated derivatives from non-prenylated analogs like caffeic acid.

Q. How is the structural characterization of this compound validated?

Methodological Answer: Structural elucidation combines spectroscopic techniques:

  • NMR (1H and 13C) to confirm the prenyl group (δ ~1.7 ppm for methyl groups, δ ~3.3 ppm for CH2 in prenyl) and aromatic protons .
  • Mass spectrometry (MS) to verify molecular weight (C14H16O4, [M+H]+ at m/z 249.1) .
  • UV-Vis spectroscopy to identify phenolic absorption peaks (~320 nm) .

Q. What in vitro assays are used to assess its antioxidant activity?

Methodological Answer: Standard assays include:

  • DPPH radical scavenging (IC50 comparison with Trolox or ascorbic acid).
  • Lipid peroxidation inhibition in rat liver microsomes induced by Fe²+/ascorbate .
  • Superoxide anion scavenging via xanthine/xanthine oxidase systems.
    Hayashi et al. (1999) reported IC50 values 2–5 times lower than non-prenylated caffeic acid, highlighting the prenyl group’s role in enhancing radical stabilization .

Q. How do researchers ensure compound purity for pharmacological studies?

Methodological Answer: Purity (>95%) is validated via:

  • HPLC with diode-array detection (DAD) using C18 columns and acetonitrile/water gradients .
  • Melting point analysis (comparison with literature values).
  • Thin-layer chromatography (TLC) with ferric chloride staining for phenolic hydroxyl groups .

Q. What are the stability considerations for this compound in experimental storage?

Methodological Answer:

  • Store at –20°C in amber vials to prevent photodegradation.
  • Use argon or nitrogen gas to displace oxygen in stock solutions.
  • Monitor degradation via HPLC every 3–6 months, as auto-oxidation of catechol groups can form quinones .

Advanced Research Questions

Q. How does the prenyl moiety influence the compound’s redox behavior compared to non-prenylated analogs?

Methodological Answer: The prenyl group enhances lipophilicity and radical stabilization. Electrochemical studies (cyclic voltammetry) show a lower oxidation potential (–0.15 V vs. Ag/AgCl) compared to caffeic acid (–0.25 V), indicating faster electron donation. Computational modeling (DFT) further reveals delocalization of the unpaired electron into the prenyl side chain, increasing radical scavenging efficacy .

Q. What experimental designs address contradictory reports on its pro-oxidant effects at high concentrations?

Methodological Answer: Contradictions arise from assay conditions (e.g., metal ion presence). To resolve:

  • Control metal chelators (e.g., EDTA) in hydroxyl radical (•OH) assays.
  • Dose-response curves across 1–100 µM in cell-free vs. cellular systems (e.g., HepG2 cells with ROS-sensitive probes).
  • EPR spectroscopy to detect transient radical species formation .

Q. What strategies optimize its bioavailability in in vivo models?

Methodological Answer:

  • Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) to enhance intestinal absorption.
  • Co-administration with piperine (bioenhancer) to inhibit glucuronidation.
  • Pharmacokinetic profiling via LC-MS/MS to track plasma half-life and tissue distribution .

Q. How can synergistic interactions with other propolis constituents be systematically studied?

Methodological Answer:

  • Isobolographic analysis to quantify synergy with flavonoids (e.g., quercetin) in antioxidant assays.
  • Transcriptomics (RNA-seq) to identify overlapping pathways (e.g., Nrf2 activation) in Hepa1c1c7 cells.
  • Molecular docking to assess binding cooperativity with Keap1 or NF-κB .

Q. What advanced techniques validate its intracellular targets in anti-inflammatory studies?

Methodological Answer:

  • CRISPR-Cas9 knockout models to confirm NLRP3 inflammasome inhibition (via IL-1β ELISA).
  • Thermal shift assay (TSA) to identify protein targets (e.g., MMP-3) by monitoring thermal stability shifts.
  • Click chemistry probes (alkyne-tagged analogs) for pull-down assays and target identification via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.